molecular formula C23H22N4O3S B6552090 N-(2-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-25-9

N-(2-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6552090
CAS No.: 1040675-25-9
M. Wt: 434.5 g/mol
InChI Key: IMFGKNSOCPVAIK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 4-position with a sulfanyl group linked to an acetamide moiety. Key structural elements include:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 5, and 5.
  • 2-Methoxyphenyl substituent: Attached to the pyrazolo[1,5-a]pyrazine at position 2, contributing electron-donating effects.
  • Thioether linkage: The sulfanyl group bridges the pyrazolo[1,5-a]pyrazine and acetamide, influencing conformational flexibility and intermolecular interactions.

Synthetic routes likely involve S-alkylation of pyrazolo[1,5-a]pyrazine thiols with chloroacetamide derivatives, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-21-11-7-5-9-17(21)25-22(28)15-31-23-19-14-18(26-27(19)13-12-24-23)16-8-4-6-10-20(16)29-2/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFGKNSOCPVAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC24H24N4O2S
Molecular Weight432.5 g/mol

The structure features an ethoxyphenyl group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl linkage, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyrazolo[1,5-a]pyrazin core.
  • Introduction of the sulfanyl group.
  • Acetylation to yield the final product.

These reactions often utilize various reagents and conditions, including polar solvents and bases to facilitate the reactions.

Antitumor Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazolo compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways . Preliminary assays suggest that this compound may similarly impact these pathways.

Antimicrobial Properties

The presence of the pyrazole and sulfanyl groups suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi . Further studies are needed to quantify this activity specifically for this compound.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory effects. Research has indicated that they can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation . The specific anti-inflammatory activity of this compound remains to be thoroughly investigated.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antitumor Studies : A study on pyrazole derivatives showed significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Assays : Compounds structurally related to this compound have been tested against E. coli and Staphylococcus aureus, demonstrating promising results .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that pyrazole derivatives could induce apoptosis in cancer cells through activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure R1 (Pyrazolo Substituent) R2 (Acetamide Substituent) Reported Activities/Properties
Target Compound Pyrazolo[1,5-a]pyrazine 2-Methoxyphenyl 2-Ethoxyphenyl Not reported in provided evidence
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 4-Phenoxyphenyl Antimicrobial potential inferred
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 3-Methylsulfanylphenyl Not reported; Cl substituent may enhance stability
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine 2-Phenyl 2-Bromo-4-methylphenyl Structural data only; bromine may sterically hinder binding
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl N,N-Diethyl Radioligand for TSPO; high affinity
Key Observations:
  • Core Heterocycle: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, ).
  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy in target and ): Increase lipophilicity and may enhance membrane permeability.
    • Electron-Withdrawing Groups (e.g., Cl in ): Improve metabolic stability but reduce solubility.
    • Bulkier Groups (e.g., bromine in ): May sterically hinder target engagement.
  • Acetamide Modifications: The N-(2-ethoxyphenyl) group in the target compound contrasts with N,N-diethyl (F-DPA) or phenoxy substituents (), impacting pharmacokinetics and target selectivity.

Functional Analogues with Divergent Cores

Compounds with acetamide-thioether motifs but differing heterocycles:

Compound Name Core Structure Key Features Reported Activities
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Benzene Simple aryl core; methoxyphenyl acetamide Antimicrobial potential
N-(4-{2-[2-(Methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide () Hydrazine-carbothioamide Complex hydrazine backbone Synthetic intermediate
Key Differences:
  • Heterocyclic vs. Aromatic Cores : The pyrazolo[1,5-a]pyrazine in the target compound offers a planar, rigid structure conducive to π-π stacking, unlike flexible hydrazine derivatives () or simple aryl systems ().
  • Biological Target Implications : Pyrazolo-pyrazine/rimidine derivatives (e.g., F-DPA) are often designed for neurological targets (e.g., TSPO), whereas simpler acetamides () may target microbial enzymes.

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